2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves a multicomponent reaction. One common method involves the reaction of 2-aminofuran-3-carbonitriles with triethylorthoformate or triethylorthoacetate to form imidates. These imidates are then reacted with semicarbazide hydrochloride to form (4-imino-furo[2,3-d]pyrimidine-3-yl)ureas, which are cyclized with dichlorotriphenylphosphorane to give iminophosphoranes. Hydrolysis of these iminophosphoranes leads to the formation of 2-amino-furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and readily available starting materials suggests that scalable production methods could be developed based on the synthetic routes described above.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Biological Studies: It can be used in studies to understand its interactions with biological targets and pathways.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furo structure but differs in its functional groups and biological activities.
2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine: Another triazolopyrimidine derivative with distinct biological properties.
Uniqueness
2-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of both furo and triazolopyrimidine moieties. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H22N4O4 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H22N4O4/c1-33-19-12-8-17(9-13-19)23-24-27-30-26(21-6-4-5-7-22(21)35-3)31-32(27)16-29-28(24)36-25(23)18-10-14-20(34-2)15-11-18/h4-16H,1-3H3 |
InChI Key |
GMIIGYPYJWLDKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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